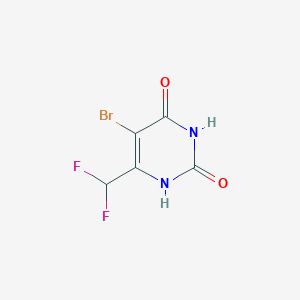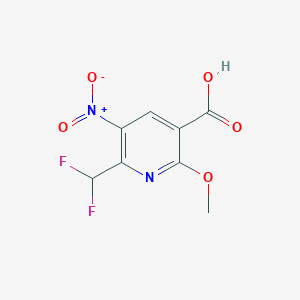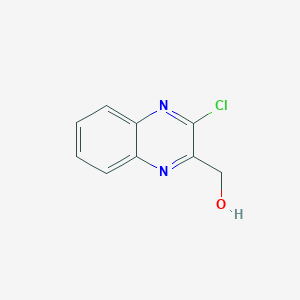
(3-Chloroquinoxalin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloroquinoxalin-2-yl)methanol is a chemical compound belonging to the quinoxaline family, which is known for its diverse pharmacological properties. Quinoxalines are nitrogen-containing heterocyclic compounds that have significant applications in pharmaceuticals and industrial chemistry . This compound, specifically, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroquinoxalin-2-yl)methanol typically involves the reaction of 3-chloroquinoxaline with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the formaldehyde to the quinoxaline ring, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: (3-Chloroquinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Oxidation: 3-Chloroquinoxalin-2-carboxylic acid.
Reduction: 3-Chloroquinoxalin-2-ylamine.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
(3-Chloroquinoxalin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Chloroquinoxalin-2-yl)methanol is primarily based on its ability to interact with biological macromolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with DNA replication and transcription processes, leading to its potential use as an antimicrobial and anticancer agent . The molecular targets and pathways involved include inhibition of topoisomerases and disruption of cell cycle progression .
類似化合物との比較
3-Chloroquinoxaline: Lacks the methanol group but shares similar chemical properties.
2-Chloroquinoxaline: Differently substituted but part of the same quinoxaline family.
3-Methylquinoxaline: Substituted with a methyl group instead of a chlorine atom.
Uniqueness: (3-Chloroquinoxalin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This dual functionality allows for a wider range of chemical reactions and potential biological activities compared to its analogs .
特性
IUPAC Name |
(3-chloroquinoxalin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLWAOBBSSTHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)
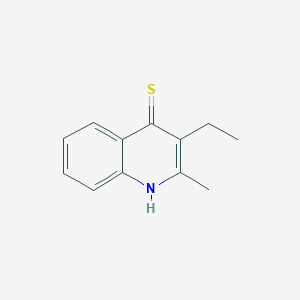
![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)
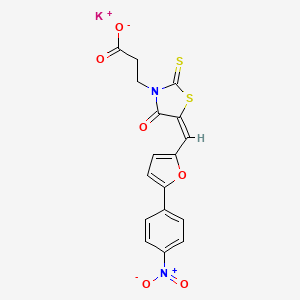
![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
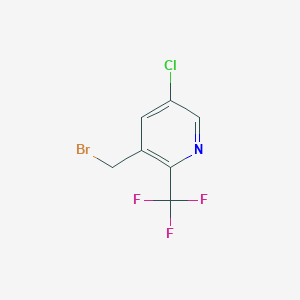
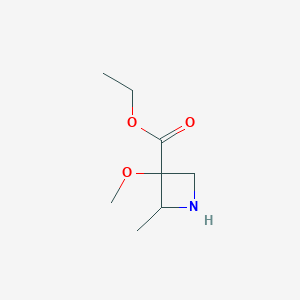
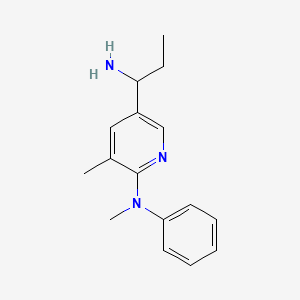

![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)
